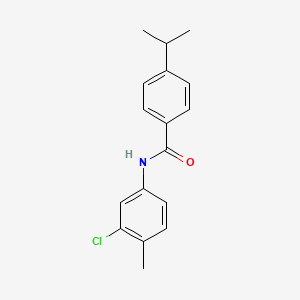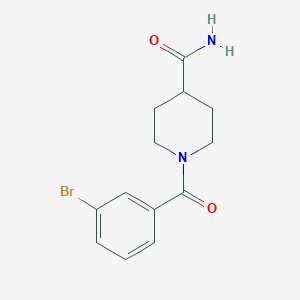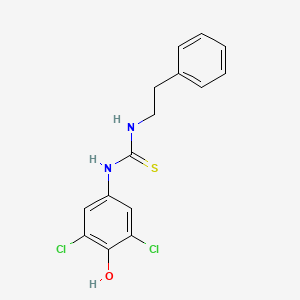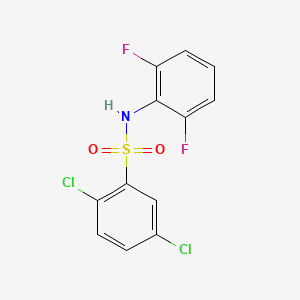
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide, also known as DAS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biological activities, making it a promising candidate for use in various research fields.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to exhibit a range of biological activities that make it a promising candidate for use in various research fields. One of the most notable applications of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is in cancer research. Studies have shown that 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has potent anti-cancer activity, particularly against breast cancer cells. It has also been found to inhibit the growth of other cancer cells such as lung and colon cancer cells.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. This inhibition leads to a decrease in the pH of the cancer cell microenvironment, which in turn leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide has been found to exhibit other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, making it a potential candidate for use in treating inflammatory diseases. It has also been found to have neuroprotective activity, which could make it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also exhibits potent biological activity at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation of using 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide. One area of interest is in developing 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide-based therapies for cancer treatment. Another potential direction is in exploring the anti-inflammatory and neuroprotective effects of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide for use in treating other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide and its potential side effects.
Synthesemethoden
The synthesis of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide involves the reaction of 2,6-difluoroaniline with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide. This method has been reported to yield high purity and high yield of 2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide, making it a reliable method for synthesizing this compound.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F2NO2S/c13-7-4-5-8(14)11(6-7)20(18,19)17-12-9(15)2-1-3-10(12)16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSQGGTMHZYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2,6-difluorophenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)

![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
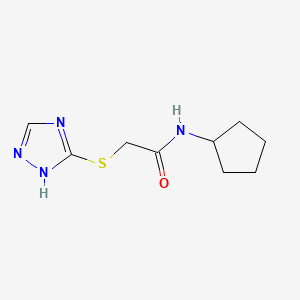
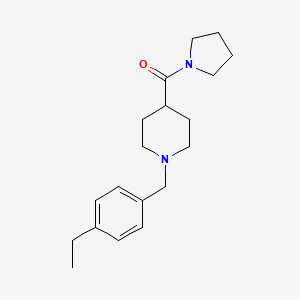
![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
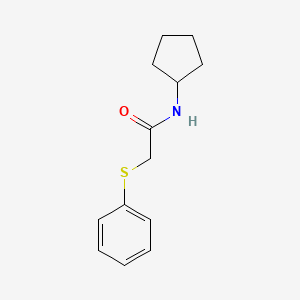
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
